(Octahydro-indolizin-8-YL)-methanol

Chiral resolution Absolute configuration Indolizidine alkaloid

(Octahydro-indolizin-8-YL)-methanol, systematically designated (8R,8aS)-octahydroindolizin-8-ylmethanol, is the (−)-enantiomer of the indolizidine alkaloid tashiromine (C₉H₁₇NO, MW 155.24 g/mol). It was first isolated in 1990 from the Asian deciduous shrub Maackia tashiroi (Leguminosae) alongside seven lupin alkaloids.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 111975-29-2
Cat. No. B046125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Octahydro-indolizin-8-YL)-methanol
CAS111975-29-2
Synonyms(OCTAHYDRO-INDOLIZIN-8-YL)-METHANOL
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C2CCCN2C1)CO
InChIInChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2
InChIKeyDATGBSBEMJWBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Octahydro-indolizin-8-YL)-methanol (CAS 111975-29-2): Procurement-Relevant Identity and Class Context


(Octahydro-indolizin-8-YL)-methanol, systematically designated (8R,8aS)-octahydroindolizin-8-ylmethanol, is the (−)-enantiomer of the indolizidine alkaloid tashiromine (C₉H₁₇NO, MW 155.24 g/mol) . It was first isolated in 1990 from the Asian deciduous shrub Maackia tashiroi (Leguminosae) alongside seven lupin alkaloids [1]. The compound features a saturated bicyclic indolizidine core bearing a single hydroxymethyl substituent at the 8-position with defined (8R,8aS) stereochemistry, distinguishing it within the broader indolizidine alkaloid class that includes polyhydroxylated glycosidase inhibitors (swainsonine, castanospermine) and 5,8-disubstituted nicotinic receptor blockers (indolizidines 167B, 209D, 235B) [2].

Why Generic Substitution Fails for (Octahydro-indolizin-8-YL)-methanol: Stereochemical and Functional Non-Interchangeability


Indolizidine alkaloids are not functionally interchangeable: enantiomers, epimers, and substitution variants diverge sharply in biological target engagement, synthetic accessibility, and natural abundance. CAS 111975-29-2 is the (−)-tashiromine enantiomer with (8R,8aS) absolute configuration; its mirror image (+)-tashiromine (CAS 128573-77-3) exhibits distinct biological profiles, while the epimer epitashiromine differs in C-8 stereochemistry and is not naturally occurring [1]. Polyhydroxylated indolizidines (e.g., swainsonine, castanospermine) are potent glycosidase inhibitors, whereas monosubstituted tashiromine interacts with trace amine-associated and nicotinic acetylcholine receptors [2]. Procurement of a racemic mixture, wrong enantiomer, or epimer replaces a defined natural product stereoisomer with a compound of unvalidated pharmacology, rendering experimental results non-reproducible [3].

(Octahydro-indolizin-8-YL)-methanol (CAS 111975-29-2): Quantitative Differentiation Evidence Against Key Comparators


Optical Rotation and Absolute Configuration: Differentiating (−)-Tashiromine from Its (+)-Enantiomer

The naturally occurring (−)-tashiromine (CAS 111975-29-2) exhibits a specific rotation of [α]D = −24.0° (inferred for the natural isolate from Maackia tashiroi), with synthetic samples reported at [α]D = −25.9° in ethanol . Its enantiomer, (+)-tashiromine (CAS 128573-77-3, (8S,8aR) configuration), possesses equal magnitude but opposite sign of rotation. The two enantiomers are formally designated as enantiomers by ChEBI (CHEBI:48702 vs CHEBI:48704) and are distinguished by opposite InChI stereochemical descriptors (t8-,9-/m0/s1 vs t8-,9-/m1/s1) [1]. No quantitative biological activity data (Ki, IC50, EC50) have been reported for either enantiomer at defined receptor targets; a thorough literature review confirms that existing research focus has been on synthetic methodology rather than pharmacological characterization .

Chiral resolution Absolute configuration Indolizidine alkaloid

Synthesis Diastereoselectivity: Racemic Tashiromine Route Achieves 96:4 dr via Allylsilane Cyclization

The Marsden and McElhinney total synthesis (2008) delivers racemic tashiromine via an allyltrimethylsilane cross-metathesis approach with a key acid-induced cyclization that proceeds with 96:4 diastereomeric ratio in favor of the trans-indolizidine framework [1]. The full synthesis is completed in six steps with 19% overall yield from commercially available materials. In contrast, the enantioselective organocatalytic Mannich cyclization approach reported by the Jacobsen group achieves (−)-tashiromine and (−)-epilupinine in up to 89% yield and 97% enantiomeric excess (ee) [2]. A step-efficient imino-aldol route to enantiopure (−)-tashiromine proceeds with syn selectivity of dr ∼13–16:1 and 12% overall yield [3].

Diastereoselective synthesis Allylsilane cyclization Racemic tashiromine

TAAR5 Receptor Agonist Activity: (−)-Tashiromine Is a Low-Potency Ligand Distinct from Nicotinic-Blocking Indolizidines

BindingDB records a single quantitative pharmacological data point for (−)-tashiromine: agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, with an EC50 > 10,000 nM, indicating low-potency agonism [1]. This profile is mechanistically distinct from 5,8-disubstituted indolizidine alkaloids such as indolizidine 167B and indolizidine 209D, which have been reported as non-competitive blockers of muscle-type and ganglionic nicotinic acetylcholine receptors (nAChRs) [2]. Polyhydroxylated indolizidines (swainsonine, castanospermine) are instead characterized as potent glycosidase inhibitors; swainsonine is a specific α-mannosidase inhibitor with Ki in the sub-micromolar range [3].

Trace amine-associated receptor TAAR5 Olfactory receptor

Physicochemical and ADMET Profile: (−)-Tashiromine Displays Favorable Drug-Likeness with Zero Rule-of-5 Violations Relative to Polyhydroxylated Indolizidines

The predicted physicochemical profile of (−)-tashiromine (CAS 111975-29-2) includes a calculated logP of 0.73 (ACD/Labs) to 0.90 (XlogP), TPSA of 23.50 Ų, pKa of 14.89 ± 0.10 (predicted), and zero Rule-of-5 violations . The compound is predicted to cross the blood-brain barrier (BBB probability: 95.00%), with high human intestinal absorption (98.61%) and moderate oral bioavailability (54.29%) as estimated by admetSAR 2 [1]. By contrast, polyhydroxylated indolizidines (swainsonine: multiple hydroxyl groups, higher TPSA) and 5,8-disubstituted indolizidines (e.g., indolizidine 235B with a longer alkyl chain, higher logP) populate different regions of physicochemical space, resulting in divergent permeability, transporter interaction, and metabolic profiles [2]. The predicted water solubility of 7.655 × 10⁴ mg/L (log Kow 1.15) further distinguishes this monosubstituted congener from more lipophilic disubstituted variants .

Drug-likeness ADMET prediction Blood-brain barrier penetration

Gas Chromatographic Retention Index: A System-Independent Identifier for Analytical Quality Control of (−)-Tashiromine

The NIST Chemistry WebBook records a normal alkane Kovats retention index (RI) of 1285 for tashiromine on a DB-1 capillary column (30 m × 0.3 mm, He carrier gas, temperature program: 120 °C ramp to 300 °C) [1]. This system-independent chromatographic parameter enables unambiguous identification during GC-MS quality control, distinguishing tashiromine from co-eluting lupin alkaloids (e.g., (−)-camoensidine, ammodendrine) that were co-isolated from Maackia tashiroi [2]. The retention index provides a more reproducible identifier than retention time alone, which varies with column dimensions, carrier gas flow rate, and temperature program parameters across laboratories [1].

Kovats retention index GC-MS quality control Analytical authentication

Best Research and Industrial Application Scenarios for (Octahydro-indolizin-8-YL)-methanol (CAS 111975-29-2)


Stereochemical Probe in Indolizidine Structure-Activity Relationship (SAR) Studies

As the naturally occurring (−)-enantiomer with defined (8R,8aS) absolute configuration and a measurable specific rotation of [α]D ≈ −24° to −26°, CAS 111975-29-2 serves as the essential stereochemical reference standard in SAR campaigns investigating indolizidine alkaloid pharmacology [1]. Its enantiopure form (achievable at ≥97% ee via organocatalytic Mannich cyclization [2]) enables direct comparison with (+)-tashiromine (CAS 128573-77-3) and racemic (±)-tashiromine to deconvolute stereospecific effects on TAAR5 agonism, nicotinic receptor modulation, and other emerging targets.

Compact CNS-Penetrant Scaffold for Medicinal Chemistry Optimization

With a favorable predicted ADMET profile — zero Rule-of-5 violations, 95% probability of blood-brain barrier penetration, TPSA of 23.50 Ų, and moderate predicted oral bioavailability (54.29%) — (−)-tashiromine offers an attractive, compact indolizidine scaffold (MW 155.24) for CNS drug discovery programs [3]. Its monosubstituted architecture provides a single hydroxymethyl functionalization handle for further derivatization without exceeding drug-likeness thresholds, unlike polyhydroxylated indolizidines that may encounter permeability limitations.

Analytical Reference Standard for Natural Product Authentication by GC-MS

The NIST-verified Kovats retention index (RI = 1285 on DB-1 column) provides a system-independent chromatographic fingerprint for authenticating (−)-tashiromine in natural product extracts, particularly from Maackia, Crotalaria, and Poecilanthe species [4]. This parameter enables quality control laboratories to distinguish the target compound from co-eluting quinolizidine alkaloids (e.g., lupinine, camoensidine) without reliance on retention time alone, supporting reproducible phytochemical and metabolomic investigations.

Synthetic Methodology Benchmarking and Route Feasibility Assessment

Thirteen successful total syntheses of tashiromine have been reported to date, spanning racemic (six steps, 19% overall yield [5]) and enantioselective approaches (up to 89% yield, 97% ee [2]), making this compound a well-established benchmark for assessing new synthetic methodologies targeting the indolizidine core. Procurement of the enantiopure (−)-form enables direct comparison of newly developed asymmetric routes against published benchmarks for diastereoselectivity, step count, and overall efficiency.

Quote Request

Request a Quote for (Octahydro-indolizin-8-YL)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.